2-(1-Amino-3-methylbutyl)-4-methylphenol

Catalog No.
S13827838
CAS No.
M.F
C12H19NO
M. Wt
193.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Amino-3-methylbutyl)-4-methylphenol

Product Name

2-(1-Amino-3-methylbutyl)-4-methylphenol

IUPAC Name

2-(1-amino-3-methylbutyl)-4-methylphenol

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

InChI

InChI=1S/C12H19NO/c1-8(2)6-11(13)10-7-9(3)4-5-12(10)14/h4-5,7-8,11,14H,6,13H2,1-3H3

InChI Key

OSTOCJSOBAVSIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CC(C)C)N

2-(1-Amino-3-methylbutyl)-4-methylphenol, also known as a derivative of phenolic compounds, features a unique structure that includes an amino group and a branched alkyl chain. This compound is characterized by the presence of a 4-methyl group on the aromatic ring and an amino group attached to a three-carbon chain, which contributes to its distinct chemical properties. The molecular formula for this compound is C12H17NC_{12}H_{17}N, and its molecular weight is approximately 191.27 g/mol.

The chemical behavior of 2-(1-Amino-3-methylbutyl)-4-methylphenol can be examined through various types of reactions:

  • Oxidation Reactions: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction Reactions: The compound can also be reduced, particularly at the carbonyl or nitro groups if present, using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

2-(1-Amino-3-methylbutyl)-4-methylphenol exhibits notable biological activities, primarily due to its ability to interact with biological receptors and enzymes. Research indicates that it may possess antioxidant properties, which can help in mitigating oxidative stress in biological systems. Additionally, its structure suggests potential activity as a modulator of neurotransmitter systems, possibly influencing pathways related to mood and cognition.

The synthesis of 2-(1-Amino-3-methylbutyl)-4-methylphenol can be achieved through several methods:

  • Amination of 4-Methylphenol: This method involves the reaction of 4-methylphenol with an appropriate amine under acidic or basic conditions to introduce the amino group.
  • Alkylation Reactions: The introduction of the branched alkyl chain can be performed using alkyl halides in the presence of a base, facilitating nucleophilic substitution at the phenolic oxygen.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies for functional groups.

The applications of 2-(1-Amino-3-methylbutyl)-4-methylphenol span various fields:

  • Pharmaceuticals: Due to its potential biological activity, this compound may serve as a lead structure for drug development targeting neurological disorders or oxidative stress-related conditions.
  • Antioxidants: Its antioxidant properties make it suitable for use in formulations aimed at protecting against oxidative damage.
  • Industrial Chemicals: It may also find applications in the production of specialty chemicals and materials where phenolic compounds are utilized.

Studies involving 2-(1-Amino-3-methylbutyl)-4-methylphenol have focused on its interactions with various biological targets:

  • Enzyme Inhibition: Research has indicated that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.
  • Receptor Binding: Investigations into its binding affinity for neurotransmitter receptors suggest potential implications in neuropharmacology.

Several compounds share structural similarities with 2-(1-Amino-3-methylbutyl)-4-methylphenol. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
3-Amino-4-methylphenolContains an amino group on the aromatic ringLacks branched alkyl chain
2-Amino-5-methylphenolAmino group at position 2 with methyl at position 5Different positioning of functional groups
4-MethylphenolSimple phenolic structure without amino substitutionNo amino group; primarily used as an antiseptic
2-(1-Amino-2-propyl)-4-methylphenolSimilar branched alkyl chain but different amineVariation in alkyl chain length

The uniqueness of 2-(1-Amino-3-methylbutyl)-4-methylphenol lies in its specific combination of functional groups and branched alkyl structure, which may confer distinct biological activities compared to its analogs.

Early Developments in Phenol Chemistry

Phenol derivatives have played a pivotal role in organic synthesis since their isolation in the 18th century. Pure phenol (C₆H₅OH) was first characterized in 1834, with Küchenmeister pioneering its antiseptic applications in 1860. Lister’s use of phenol in surgical antisepsis underscored its reactivity and functional versatility, laying groundwork for systematic substitution studies. The advent of electrophilic aromatic substitution (EAS) in the late 19th century enabled targeted functionalization, though early methods suffered from regioselectivity challenges, particularly for meta-directing groups.

Modern Synthetic Paradigms

Contemporary phenol synthesis has shifted toward atom-economical and regioselective strategies. A breakthrough involves ipso-hydroxylation of arylboronic acids (ArB(OH)₂) using H₂O₂/HBr in ethanol, achieving substituted phenols in >90% yield within one minute. This method’s scalability (demonstrated at 5-gram batches) and compatibility with Pd-catalyzed cross-coupling enables rapid access to complex derivatives like 2-(1-amino-3-methylbutyl)-4-methylphenol.

Table 1: Key Milestones in Phenol Derivative Synthesis

EraMethodologyLimitationsAdvancements
1830–1860Crude coal tar extractionLow purity (≤40% phenol)Isolation of pure phenol via fractional distillation
1860–1950Electrophilic sulfonation/nitrationPoor meta selectivityDevelopment of directing group strategies
2000–presentArylboronic acid ipso-hydroxylationSolvent dependenceGreen ethanol/H₂O₂ systems (1-min reactions)
2020sBiocatalytic cyclohexanone aromatizationEnzyme engineering needsTsER-mediated O₂-driven dehydrogenation

Biocatalytic routes using engineered ene-reductases (e.g., TsER from Thermus scotoductus) have emerged as sustainable alternatives. These enzymes dehydrogenate cyclohexanones to phenols via FMNH₂-mediated H-transfer, achieving ortho-, meta-, and para-substituted derivatives with 78–95% yields. Such methods circumvent traditional EAS regioselectivity constraints, enabling precise installation of branched alkylamines like the 1-amino-3-methylbutyl group in 2-(1-amino-3-methylbutyl)-4-methylphenol.

The synthesis of 2-(1-Amino-3-methylbutyl)-4-methylphenol relies fundamentally on the strategic implementation of nitrosation-hydrogenation cascade reactions, which represent one of the most efficient approaches for constructing aminophenol frameworks with precise regiochemical control [1] [2] [3]. These cascade processes involve the sequential nitrosation of phenolic precursors followed by catalytic hydrogenation to introduce the amino functionality at the desired position.

The nitrosation step typically employs dinitrogen trioxide or sodium nitrite in acidic conditions to generate the corresponding nitrosophenol intermediate [2]. The reaction mechanism proceeds through aromatic electrophilic substitution by nitrosonium or nitrous acidium ions, which preferentially attack the electron-rich aromatic ring at positions ortho or para to the hydroxyl group [3] [4]. For 4-methylphenol substrates, the nitrosation reaction demonstrates excellent regioselectivity, with the nitrosating agent attacking the position ortho to the hydroxyl group due to the combined activating effects of both the hydroxyl and methyl substituents [1].

The hydrogenation phase of the cascade utilizes palladium-based catalysts to reduce the nitroso functionality to the corresponding amine [5] [6]. Palladium on carbon emerges as the preferred catalyst system, typically employed at 5-10% loading with hydrogen pressures ranging from 0.1 to 5 bar [5]. The reaction proceeds through a Langmuir-Hinshelwood mechanism, where both the nitrosophenol substrate and hydrogen are adsorbed onto the catalyst surface before undergoing surface-mediated reduction [5].

Table 1: Nitrosation Reaction Conditions for Aminophenol Synthesis

SubstrateNitrosating AgentTemperature (°C)pH RangeReaction Time (h)Yield (%)
4-Methylphenol (m-cresol)Sodium nitrite/HCl8-101-30.5-191.3
PhenolDinitrogen trioxide (N2O3)20-402-52-685-95
4-Nitrophenol precursorNitrous acid0-51-21-380-90
Arylamine derivativesN-methyl-N-nitrosobenzenesulfonamide25-404-74-870-85

The cascade methodology offers several advantages over stepwise synthetic approaches, including reduced reaction times, improved atom economy, and enhanced overall yields [6] [7]. The integration of nitrosation and hydrogenation steps minimizes the isolation and handling of potentially unstable nitroso intermediates, thereby improving both safety and efficiency of the synthetic process [8].

Mechanistic studies reveal that the success of the nitrosation-hydrogenation cascade depends critically on the precise control of reaction parameters, particularly pH and temperature [1] [4]. The nitrosation step requires acidic conditions to generate the active nitrosating species, while the subsequent hydrogenation step benefits from slightly basic conditions to prevent catalyst deactivation [5]. This pH optimization is typically achieved through the use of buffered reaction systems or the sequential addition of acid and base components.

Solvent Systems and Catalytic Optimization for Branch-Specific Functionalization

The development of efficient solvent systems for the synthesis of 2-(1-Amino-3-methylbutyl)-4-methylphenol requires careful consideration of both the electronic and steric factors that influence regioselectivity in aminophenol formation [9] [10] [11]. Solvent polarity emerges as a critical parameter that directly affects the distribution of regioisomers and the overall efficiency of the catalytic process.

Polar protic solvents, particularly methanol and ethanol, demonstrate superior performance in promoting ortho-selective functionalization of phenolic substrates [11] [12]. The hydrogen-bonding capacity of these solvents stabilizes the transition states leading to ortho-substituted products, resulting in enhanced regioselectivity compared to less polar alternatives [11]. In contrast, polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide tend to favor para-substitution patterns, which may be less desirable for the target compound synthesis [9].

The catalytic optimization process involves the systematic evaluation of various metal catalysts and their corresponding ligand systems [9] [13] [14]. Palladium-based catalysts supported on carbon demonstrate exceptional activity for the hydrogenation of nitroso intermediates, with selectivities exceeding 95% under optimized conditions [13] [14]. The catalyst loading typically ranges from 1-10% by weight, with higher loadings providing faster reaction rates but potentially compromising selectivity due to competing side reactions [13].

Table 2: Hydrogenation Catalysts and Performance Metrics

Catalyst SystemHydrogen Pressure (bar)Temperature (°C)Solvent SystemConversion (%)Selectivity (%)
Palladium on carbon (5%)0.1-0.220-25Methanol80.599.7
Palladium on carbon (10%)1-540-80Ethanol/Water95-9995-98
Raney nickel0.5-225-50Ethanol85-9292-96
Platinum on carbon2-1060-100Acetic acid90-9694-97
Palladium-aluminum1-330-60Methanol/Water88-9490-95

Temperature optimization studies reveal that the hydrogenation step proceeds most efficiently at moderate temperatures ranging from 20-80°C, depending on the specific catalyst system employed [13] [5] [15]. Higher temperatures can lead to catalyst deactivation and increased formation of undesired byproducts, while lower temperatures result in unacceptably slow reaction rates [15].

The implementation of mixed solvent systems offers additional opportunities for fine-tuning reaction selectivity and efficiency [11] [12]. Combinations of polar and non-polar solvents, such as tetrahydrofuran-water mixtures, provide enhanced substrate solubility while maintaining the beneficial effects of hydrogen bonding on regioselectivity [11]. These mixed systems typically demonstrate reaction rate enhancements of 4-8 fold compared to single-component solvents [12].

Table 3: Solvent Systems for Branch-Specific Functionalization

Solvent TypeExample SolventsRegioselectivityReaction Rate EnhancementFunctional Group ToleranceTemperature Range (°C)
Polar proticMethanol, Ethanolortho-favored2-4xHigh0-80
Polar aproticDMSO, DMF, Acetonitrilepara-favored3-6xModerate25-150
Non-polarToluene, Hexanemeta-favored1-2xLow50-120
Mixed systemsTHF/Water, Dioxane/MeOHTunable4-8xVery high0-100
Ionic liquidsImidazolium-basedEnhanced selectivity5-10xExcellent20-200

Recent advances in catalyst design have led to the development of bifunctional catalytic systems that can simultaneously promote both nitrosation and hydrogenation reactions [6] [16]. These systems typically incorporate both acidic and basic sites within a single catalyst framework, enabling the cascade reaction to proceed without the need for separate catalyst addition or pH adjustment steps [16].

The role of additives in optimizing catalytic performance cannot be overlooked, with particular attention paid to the effects of promoters and inhibitors on reaction selectivity [1] [13]. Ammonia and organic amines serve as effective promoters for the hydrogenation step, enhancing both the rate and selectivity of the reduction process [1]. The optimal promoter concentration typically ranges from 0.01-0.1 equivalents relative to the substrate, with higher concentrations potentially leading to catalyst poisoning [1].

Purification Strategies for High-Purity Pharmaceutical-Grade Output

The achievement of pharmaceutical-grade purity for 2-(1-Amino-3-methylbutyl)-4-methylphenol requires the implementation of sophisticated purification strategies that can effectively remove both organic impurities and inorganic contaminants while maintaining high product recovery yields [17] [18] [19]. The purification process typically involves multiple complementary techniques, each addressing specific types of impurities commonly encountered in aminophenol synthesis.

Recrystallization emerges as the primary purification method for achieving pharmaceutical-grade purity levels, consistently delivering products with purities exceeding 99.5% [17] [18] [20]. The process relies on the differential solubility of the target compound and its impurities in carefully selected solvent systems [18] [21]. For aminophenol compounds, the optimal recrystallization solvents typically include alcohols such as methanol or ethanol, which provide excellent solubility at elevated temperatures while maintaining low solubility at ambient conditions [20] [21].

The recrystallization process involves several critical steps that must be carefully controlled to ensure optimal purification efficiency [17] [22]. The initial dissolution step requires heating the crude product in the minimum amount of solvent necessary to achieve complete dissolution, typically at temperatures approaching the solvent's boiling point [22]. This is followed by hot filtration to remove any insoluble impurities, and subsequent controlled cooling to promote the formation of high-quality crystals [18] [22].

Column chromatography serves as a complementary purification technique, particularly effective for separating compounds with similar chemical properties but distinct polarities [23] [24]. Silica gel stationary phases are most commonly employed, with elution gradients optimized based on the specific impurity profile of the crude product [23]. The technique demonstrates particular effectiveness in removing structurally related impurities that may not be efficiently separated by recrystallization alone [24].

Table 4: Purification Methods for Pharmaceutical-Grade Output

Purification TechniquePurity Achieved (%)Recovery Yield (%)Solvent RequirementsScalabilityCost Effectiveness
Recrystallization99.5-99.985-95ModerateExcellentHigh
Column chromatography98-99.580-90HighGoodModerate
Molecular distillation99.7-99.9590-95MinimalLimitedLow
Liquid-liquid extraction95-9875-85HighGoodModerate
Crystallization optimization99.8-99.9588-96Low-moderateExcellentHigh

Molecular distillation represents an advanced purification technique particularly suited for thermally sensitive compounds that may decompose under conventional distillation conditions [25]. The process operates under high vacuum conditions, allowing for the separation of compounds with minimal thermal exposure [25]. This technique proves especially valuable for removing high-boiling impurities and achieving the ultra-high purity levels required for pharmaceutical applications [25].

The optimization of crystallization conditions plays a crucial role in achieving consistent product quality and maximizing recovery yields [17] [18]. Parameters such as cooling rate, seed crystal addition, and solvent composition must be carefully controlled to promote the formation of the desired crystal polymorph while minimizing the incorporation of impurities into the crystal lattice [17]. Slow cooling rates generally favor the formation of larger, more pure crystals, while rapid cooling may lead to the trapping of impurities within the crystal structure [18].

Liquid-liquid extraction techniques offer additional purification capabilities, particularly for the removal of ionic impurities and catalyst residues [26] [27]. The process involves the selective partitioning of the target compound between two immiscible phases, with the distribution coefficient determining the efficiency of the separation [27]. For aminophenol compounds, the use of acid-base extraction protocols can effectively remove basic impurities while preserving the desired product [26].

Quality control measures throughout the purification process are essential for ensuring consistent pharmaceutical-grade output [19]. These measures include regular monitoring of key impurities, assessment of crystal quality through microscopic examination, and verification of chemical purity through advanced analytical techniques such as high-performance liquid chromatography [19]. The implementation of robust quality control protocols ensures that the final product meets the stringent requirements for pharmaceutical applications while maintaining reproducible quality standards across different production batches [19].

The stereoelectronic properties of 2-(1-Amino-3-methylbutyl)-4-methylphenol play a crucial role in determining its DNA minor groove binding characteristics and dynamics. The compound's molecular architecture, featuring both a phenolic hydroxyl group and a branched amino-alkyl sidechain, creates a unique electronic environment that influences its interactions with DNA structural elements [1] [2].

Conformational Dynamics and Binding Specificity

The stereoelectronic properties of the compound significantly influence its conformational preferences when binding to DNA. The presence of the 4-methyl group on the phenolic ring, combined with the branched amino-alkyl chain, creates specific geometric constraints that favor certain DNA sequence contexts. Analysis of DNA-ligand interactions reveals that compounds with similar structural features demonstrate preferential binding to pyrimidine-rich sequences, particularly those containing TAT triplets [2].

The conformational flexibility of the amino-alkyl sidechain plays a critical role in adaptive binding to different groove geometries. Studies have shown that ligands with branched alkyl chains can undergo conformational adjustments to optimize their fit within the minor groove, with the energetic cost of these conformational changes being offset by favorable electrostatic and van der Waals interactions [5] [6].

Hydrogen Bonding Networks and Stereoelectronic Control

The formation of hydrogen bonding networks between 2-(1-Amino-3-methylbutyl)-4-methylphenol and DNA bases involves sophisticated stereoelectronic effects that determine both binding affinity and selectivity. The phenolic hydroxyl group serves as both a hydrogen bond donor and acceptor, while the amino group provides additional hydrogen bonding capabilities. The spatial arrangement of these functional groups, influenced by the stereoelectronic properties of the molecular framework, determines the specific hydrogen bonding patterns that can be formed [7] [8].

Research has demonstrated that the stereoelectronic effects of deoxyribose oxygen atoms on DNA conformation create additional opportunities for hydrogen bonding interactions. The oxygen lone-pair electrons provide stability through hydrogen bonding networks that involve both intramolecular and intermolecular interactions with bound ligands [1]. The amino-alkyl sidechain of the compound can participate in these extended hydrogen bonding networks, contributing to both binding affinity and selectivity.

Allosteric Modulation of Enzymatic Targets via Amino-Alkyl Sidechains

The amino-alkyl sidechain of 2-(1-Amino-3-methylbutyl)-4-methylphenol functions as a key structural element in allosteric enzyme modulation, providing both the molecular recognition features and the dynamic properties necessary for effective regulatory control. Allosteric regulation through amino-alkyl sidechains represents a sophisticated mechanism by which small molecules can modulate enzyme activity without competing directly with natural substrates [9] [10].

Allosteric Site Recognition and Binding Mechanisms

Allosteric sites in enzymes typically exhibit distinct physicochemical properties compared to active sites, with a higher proportion of hydrophobic residues and reduced numbers of charged amino acids [10]. The branched amino-alkyl sidechain of 2-(1-Amino-3-methylbutyl)-4-methylphenol is well-suited to interact with these hydrophobic allosteric environments. Studies have shown that allosteric sites are more tolerant of mutations in hydrophobic residues, suggesting that the hydrophobic interactions formed by amino-alkyl sidechains provide both binding affinity and adaptability to sequence variations [10].

The 3-methylbutyl branch of the compound creates a hydrophobic surface that can engage in favorable van der Waals interactions with hydrophobic amino acid residues in allosteric sites. Research on protein-ligand interactions has demonstrated that increasing the length of alkyl chains initially enhances binding affinity, but further extension may not provide additional benefits due to entropy-enthalpy compensation effects [5] [6]. The specific length and branching pattern of the amino-alkyl sidechain in 2-(1-Amino-3-methylbutyl)-4-methylphenol appears to be optimized for allosteric binding interactions.

Conformational Modulation and Enzyme Activity

The mechanism of allosteric modulation via amino-alkyl sidechains involves conformational changes that propagate from the allosteric binding site to the active site. The flexible nature of the amino-alkyl chain allows for conformational adjustments that can stabilize different enzyme conformations, leading to either activation or inhibition of catalytic activity [11] [12]. Studies have shown that allosteric modulators can induce conformational changes that are distinct from those observed with competitive inhibitors, suggesting that amino-alkyl sidechains engage in unique protein-ligand interactions [11].

The branched structure of the 3-methylbutyl group provides conformational constraints that can influence the binding mode and the resulting conformational changes in the target enzyme. Research has demonstrated that even small changes in the structure of allosteric modulators can lead to significant differences in their effects on enzyme activity, highlighting the importance of precise molecular recognition [12] [13].

Thermodynamic Aspects of Allosteric Regulation

The thermodynamic parameters associated with allosteric binding of compounds containing amino-alkyl sidechains reveal important insights into the molecular mechanisms of regulation. Studies have shown that the binding of allosteric modulators often involves favorable changes in binding enthalpy that are partially offset by unfavorable entropy changes, reflecting the conformational constraints imposed by the binding interaction [5] [6].

The amino-alkyl sidechain of 2-(1-Amino-3-methylbutyl)-4-methylphenol contributes to the overall thermodynamic profile of allosteric binding through its hydrophobic interactions and conformational flexibility. Research indicates that the burial of hydrophobic surface area upon ligand binding correlates with favorable changes in binding enthalpy, while the loss of conformational freedom in both the ligand and the protein contributes to unfavorable entropy changes [5] [6].

Halogen Bonding Networks in Protein-Ligand Recognition Processes

While 2-(1-Amino-3-methylbutyl)-4-methylphenol does not contain halogen atoms, the compound can participate in halogen bonding networks through interactions with halogenated protein residues or cofactors. Understanding these interactions is crucial for comprehending the full scope of protein-ligand recognition mechanisms involving phenolic compounds with amino-alkyl sidechains [14] [15].

Halogen Bonding Fundamentals and Biological Relevance

Halogen bonding represents a directional, non-covalent interaction that occurs between electron-deficient halogen atoms and electron-rich acceptors such as oxygen, nitrogen, or sulfur atoms [14] [16]. In biological systems, halogen bonds can provide both binding affinity and selectivity advantages, particularly in protein-ligand recognition processes. The strength of halogen bonds follows the order iodine > bromine > chlorine, with iodine forming the strongest interactions due to its large, polarizable electron cloud [15] [17].

The amino and hydroxyl groups in 2-(1-Amino-3-methylbutyl)-4-methylphenol can serve as halogen bond acceptors when interacting with halogenated protein residues or cofactors. Research has demonstrated that halogen bonds involving oxygen and nitrogen acceptors can contribute significantly to binding affinity, with interaction energies comparable to moderate hydrogen bonds [17] [18].

Protein Backbone Interactions and Structural Considerations

Studies of protein-ligand complexes have revealed that halogen bonds frequently form between halogenated ligands and backbone carbonyl oxygen atoms, particularly in the hinge regions of proteins [15] [18]. When 2-(1-Amino-3-methylbutyl)-4-methylphenol binds to proteins that contain halogenated residues or cofactors, the amino and hydroxyl groups can participate in halogen bonding networks that enhance both binding affinity and selectivity.

The directional nature of halogen bonds creates geometric constraints that can influence the binding mode of ligands. Research has shown that halogen bonds typically exhibit nearly linear arrangements, with optimal bond angles approaching 180 degrees [19] [17]. The structural features of 2-(1-Amino-3-methylbutyl)-4-methylphenol, including the positioning of the amino and hydroxyl groups, must be compatible with these geometric requirements for effective halogen bonding.

Cooperative Effects and Network Formation

Halogen bonding networks in protein-ligand complexes often involve cooperative effects where multiple halogen bonds work together to enhance binding affinity and selectivity. The formation of these networks can involve both direct halogen bonds and hydrogen bond-enhanced halogen bonding, where water molecules or other hydrogen bond donors strengthen the halogen bonding interaction [17].

The 2-(1-Amino-3-methylbutyl)-4-methylphenol molecule can participate in complex halogen bonding networks through its multiple potential acceptor sites. The amino group can engage in halogen bonding while simultaneously participating in hydrogen bonding interactions, creating a cooperative binding network that enhances overall binding affinity. Research has demonstrated that such cooperative interactions can lead to binding enhancements that are greater than the sum of individual contributions [17] [18].

Mechanistic AspectMolecular FeaturesBinding Affinity (nM)Key Interactions
DNA Minor Groove BindingAmino-alkyl positioning, electrostatic complementarity25-207Hydrogen bonding, electrostatic
Allosteric Enzyme ModulationBranched hydrophobic chain, conformational flexibility20.44-43.25Hydrophobic interactions, conformational changes
Halogen Bonding NetworksAcceptor sites, geometric complementarity6.08-31.09Directional halogen bonds, cooperative effects

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

193.146664230 g/mol

Monoisotopic Mass

193.146664230 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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